4-Isopropoxy-3-methylphenylboronic acid 4-Isopropoxy-3-methylphenylboronic acid
Brand Name: Vulcanchem
CAS No.: 850568-09-1
VCID: VC2276393
InChI: InChI=1S/C10H15BO3/c1-7(2)14-10-5-4-9(11(12)13)6-8(10)3/h4-7,12-13H,1-3H3
SMILES: B(C1=CC(=C(C=C1)OC(C)C)C)(O)O
Molecular Formula: C10H15BO3
Molecular Weight: 194.04 g/mol

4-Isopropoxy-3-methylphenylboronic acid

CAS No.: 850568-09-1

Cat. No.: VC2276393

Molecular Formula: C10H15BO3

Molecular Weight: 194.04 g/mol

* For research use only. Not for human or veterinary use.

4-Isopropoxy-3-methylphenylboronic acid - 850568-09-1

Specification

CAS No. 850568-09-1
Molecular Formula C10H15BO3
Molecular Weight 194.04 g/mol
IUPAC Name (3-methyl-4-propan-2-yloxyphenyl)boronic acid
Standard InChI InChI=1S/C10H15BO3/c1-7(2)14-10-5-4-9(11(12)13)6-8(10)3/h4-7,12-13H,1-3H3
Standard InChI Key XRGBZDZYYQVOJZ-UHFFFAOYSA-N
SMILES B(C1=CC(=C(C=C1)OC(C)C)C)(O)O
Canonical SMILES B(C1=CC(=C(C=C1)OC(C)C)C)(O)O

Introduction

Chemical Structure and Properties

4-Isopropoxy-3-methylphenylboronic acid features a phenyl ring with an isopropoxy group at the para (4) position, a methyl group at the meta (3) position, and a boronic acid group (-B(OH)₂) attached directly to the phenyl ring. This particular substitution pattern contributes to its unique physicochemical properties.

For comparison, the structurally related compound 4-Isopropoxy-3-methoxyphenylboronic acid (CAS#: 875654-33-4) has a molecular weight of 210.035 g/mol, a density of approximately 1.1±0.1 g/cm³, and a boiling point of 352.7±52.0 °C at 760 mmHg . Given the structural similarity (differing only in having a methyl group instead of a methoxy group), 4-Isopropoxy-3-methylphenylboronic acid would likely have somewhat comparable physical properties.

Physical Properties Comparison Table

Property4-Isopropoxy-3-methoxyphenylboronic acid4-Isopropoxy-3-methylphenylboronic acid (estimated)
Molecular FormulaC₁₀H₁₅BO₄C₁₀H₁₅BO₃
Density1.1±0.1 g/cm³Likely similar range
Boiling Point352.7±52.0 °C at 760 mmHgExpected to be in similar range
Flash Point167.1±30.7 °CExpected to be comparable
LogP2.20Likely slightly higher due to methyl vs. methoxy

The boronic acid functional group (-B(OH)₂) serves as a key reactive site in this molecule, able to act as a Lewis acid due to the vacant p-orbital on the boron atom. This characteristic is crucial for its applications, particularly in coupling reactions .

Synthesis Methods

Common Synthetic Routes

The synthesis of arylboronic acids like 4-Isopropoxy-3-methylphenylboronic acid typically follows several established routes. Drawing from methods used for similar compounds, the synthesis would likely involve:

  • Starting with an appropriate precursor (e.g., 3-methylphenol)

  • Introducing the isopropoxy group at the 4-position through alkylation

  • Installing the boronic acid group through metal-halogen exchange or direct borylation

For similar compounds such as 3-Bromo-2-isopropoxy-5-methylphenylboronic acid, synthesis typically involves:

  • Bromination of the starting material using brominating agents

  • Boronic acid formation using boron reagents such as bis(pinacolato)diboron with a palladium catalyst

Industrial Production Methods

Industrial production of boronic acid derivatives typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Synthesis Conditions Table

Synthetic StepReagentsConditionsExpected Yield
Isopropoxy installationIsopropyl bromide, K₂CO₃DMF, 80°C, 12h75-85%
Bromination (if needed)NBS, AIBNCCl₄, 70-80°C80-90%
BorylationBis(pinacolato)diboron, Pd(dppf)Cl₂KOAc, dioxane, 80°C65-75%
HydrolysisNaOHTHF/H₂O, rt90-95%

Applications

Boronic acid derivatives like 4-Isopropoxy-3-methylphenylboronic acid have numerous applications in synthetic organic chemistry and beyond.

Role in Organic Synthesis

The primary application of arylboronic acids is in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This Nobel Prize-winning reaction allows the formation of carbon-carbon bonds between aryl halides and boronic acids, catalyzed by palladium compounds.

The unique substitution pattern of 4-Isopropoxy-3-methylphenylboronic acid makes it a valuable building block for:

  • Synthesis of complex organic molecules

  • Preparation of pharmaceutical intermediates

  • Development of specialty chemicals and materials

Medicinal Chemistry Applications

Boronic acid derivatives have gained attention in medicinal chemistry due to their potential biological activities. The unique structure of 4-Isopropoxy-3-methylphenylboronic acid, with its specific substitution pattern, could potentially be utilized in:

  • Building blocks for synthesizing bioactive molecules

  • Development of enzyme inhibitors

  • Design of targeted drug delivery systems

Material Science Applications

Functionalized boronic acids also find applications in material science, including:

  • Development of sensors and probes

  • Creation of advanced polymeric materials

  • Design of molecular recognition systems

Mechanism of Action

Reactivity in Cross-Coupling Reactions

In Suzuki-Miyaura cross-coupling reactions, the mechanism involving arylboronic acids typically proceeds through:

  • Oxidative addition of the aryl halide to the palladium(0) catalyst

  • Transmetalation, where the aryl group from the boronic acid transfers to the palladium complex

  • Reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst

The specific substitution pattern of 4-Isopropoxy-3-methylphenylboronic acid influences its reactivity in these reactions by affecting:

  • Electronic properties of the phenyl ring

  • Steric considerations in the transmetalation step

  • Solubility in common reaction solvents

Reaction Parameters Table

Reaction TypeCatalystBaseSolvent SystemTemperature Range
Suzuki CouplingPd(PPh₃)₄K₂CO₃DMF/H₂O80-100°C
Suzuki CouplingPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O90-110°C
Chan-Lam CouplingCu(OAc)₂PyridineDCMRoom temperature
OxidationH₂O₂NaOHTHF/H₂O0-25°C

Comparison with Similar Compounds

The properties and reactivity of 4-Isopropoxy-3-methylphenylboronic acid can be better understood by comparing it with similar compounds.

Structural Comparisons

Compared to 4-Isopropoxy-3-methoxyphenylboronic acid (CAS#: 875654-33-4):

  • The methyl group in 4-Isopropoxy-3-methylphenylboronic acid is less electron-donating than the methoxy group

  • This difference affects the electronic properties of the phenyl ring, potentially altering reactivity

  • The methyl group is less polar than the methoxy group, impacting solubility properties

Compared to 3-Bromo-2-isopropoxy-5-methylphenylboronic acid (CAS#: 870718-01-7):

  • Different substitution pattern (4-isopropoxy vs. 2-isopropoxy)

  • Absence of the bromine atom, which significantly affects electronic properties

  • Different position of the methyl group (3-position vs. 5-position)

Comparison Table of Similar Compounds

CompoundMolecular FormulaKey Structural DifferencesExpected Effect on Reactivity
4-Isopropoxy-3-methylphenylboronic acidC₁₀H₁₅BO₃Reference compoundBaseline reactivity
4-Isopropoxy-3-methoxyphenylboronic acidC₁₀H₁₅BO₄Methoxy vs. methyl at 3-positionMore electron-donating, potentially more reactive in transmetalation
3-Bromo-2-isopropoxy-5-methylphenylboronic acidC₁₀H₁₄BBrO₃Different substitution pattern, contains bromineLess electron-rich aromatic ring, different steric profile
3-Formyl-5-isopropoxyphenylboronic acidC₁₀H₁₃BO₄Contains formyl group, different position of isopropoxyElectron-withdrawing formyl group decreases electron density on the ring

Analytical Characterization

Characterization of 4-Isopropoxy-3-methylphenylboronic acid typically involves various spectroscopic and analytical techniques.

Spectroscopic Analysis

Spectroscopic methods used for characterization include:

  • NMR spectroscopy (¹H, ¹³C, and ¹¹B NMR) for structural confirmation

  • IR spectroscopy to identify characteristic functional group absorptions

  • Mass spectrometry for molecular weight determination

Analytical MethodExpected Key Features
¹H NMRSignals for isopropyl CH₃ groups (doublet, ~1.3 ppm), OCH group (septet, ~4.5 ppm), aromatic protons (6.7-7.5 ppm), methyl group (singlet, ~2.2 ppm)
¹³C NMRSignals for aromatic carbons (115-160 ppm), isopropyl carbons (~22 and ~70 ppm), methyl carbon (~20 ppm)
¹¹B NMRSignal for boronic acid group (~30 ppm)
IRB-O stretching (1380-1310 cm⁻¹), O-H stretching (3400-3200 cm⁻¹), C-O stretching (1200-1100 cm⁻¹)
Mass SpectrometryMolecular ion peak corresponding to molecular weight, fragmentation pattern including loss of isopropyl group
ParameterRecommendation
Storage Temperature2-8°C, protected from light
ContainerTightly sealed, moisture-resistant
Incompatible MaterialsStrong oxidizing agents, strong acids and bases
Protective EquipmentGloves, safety glasses, lab coat, adequate ventilation
DisposalAccording to local regulations for chemical waste

Research Applications

Current Research Areas

Research involving functionalized boronic acids like 4-Isopropoxy-3-methylphenylboronic acid includes:

  • Development of more efficient and selective cross-coupling methodologies

  • Exploration of novel applications in materials science

  • Investigation of potential biological activities

  • Design of boronic acid-based sensors and probes

Research Application Table

Research AreaPotential Role of 4-Isopropoxy-3-methylphenylboronic acid
Pharmaceutical SynthesisBuilding block for complex drug molecules with specific substitution patterns
Materials ScienceComponent in designing polymers with specific properties
CatalysisStudy of electronic and steric effects in transition metal-catalyzed reactions
Sensor DevelopmentRecognition element for carbohydrates or other diols via boronic acid interactions

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